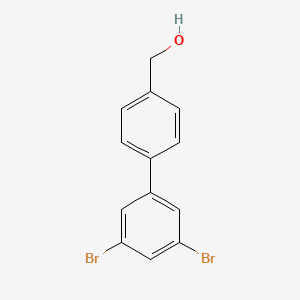
4-(3,5-Dibromophenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to the biphenyl structure and a hydroxymethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-hydroxybiphenyl using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The resulting dibromo compound is then subjected to a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may involve large-scale bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (3’,5’-Dihydro-[1,1’-biphenyl]-4-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be readily substituted, making it useful for constructing biphenyl-based ligands and catalysts .
Biology and Medicine
Research has explored the potential biological activities of biphenyl derivatives, including antimicrobial and anticancer properties. (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may serve as a lead compound for the development of new therapeutic agents .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic and optical properties. Its structural features make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)methanol: Similar structure with chlorine atoms instead of bromine.
(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)methanol: Similar structure with fluorine atoms instead of bromine.
(3’,5’-Diiodo-[1,1’-biphenyl]-4-yl)methanol: Similar structure with iodine atoms instead of bromine.
Uniqueness
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, affecting the compound’s electronic properties and interactions with other molecules .
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
[4-(3,5-dibromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI Key |
RTUZYPSWVMJMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















